molecular formula C13H8BrN B067727 4-Bromo-3'-cyanobiphenyl CAS No. 192699-42-6

4-Bromo-3'-cyanobiphenyl

Cat. No.: B067727
CAS No.: 192699-42-6
M. Wt: 258.11 g/mol
InChI Key: GZFFDIREDCVUAF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)benzonitrile is an organic compound with the molecular formula C13H8BrN. It is a derivative of benzonitrile, where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Safety and Hazards

The safety data sheets of related compounds suggest that they may cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . They should be handled with adequate ventilation, personal protective equipment, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)benzonitrile typically involves the bromination of benzonitrile derivatives. One common method is the bromination of 3-phenylbenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 3-(4-Bromophenyl)benzonitrile often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products:

    Substitution: 3-(4-Methoxyphenyl)benzonitrile.

    Coupling: Biphenyl derivatives.

    Reduction: 3-(4-Bromophenyl)benzylamine.

Scientific Research Applications

3-(4-Bromophenyl)benzonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

    4-Bromobenzonitrile: Similar structure but lacks the additional phenyl ring.

    3-Bromobenzonitrile: Bromine atom is positioned differently on the benzene ring.

    4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a nitrile group.

Uniqueness: 3-(4-Bromophenyl)benzonitrile is unique due to its dual functional groups (bromine and nitrile) and the additional phenyl ring, which enhances its reactivity and versatility in organic synthesis compared to simpler bromobenzonitriles .

Properties

IUPAC Name

3-(4-bromophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFFDIREDCVUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362711
Record name 3-(4-bromophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192699-42-6
Record name 3-(4-bromophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a magnetically stirring solution of 3-cyanophenyl boronic acid (0.62 g, 4.24 mmol) and 1-bromo-4-iodobenzene (1.0 g, 3.53 mmol) in anhydrous DMF (7.0 mL), under argon at room temperature, was added 2M sodium carbonate solution (7.0 mL) followed by Pd(PPh3)4 (0.21 g, 0.18 mmol). The resulting mixture was heated to 75° C. overnight. The resulting dark reaction mixture was cooled to room temperature filtered to remove the solids and the resultant filtrate was poured into water (50 mL) and extracted with EtOAc (2×25 mL). The organics were washed with water (50 mL) and brine (50 mL) then dried over Na2SO4, filtered and concentrated. The crude residue was purified by flash chromatography (5% EtOAc in Hexanes) to yield the intermediate bromide as a white solid (0.36 g, 33%).
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
catalyst
Reaction Step Two
Yield
33%

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